2-(Aminomethyl)benzo[d]oxazole-5-acetic acid
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-5-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an oxazole ring fused with a benzene ring, with an aminomethyl group and an acetic acid moiety attached to the structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of acetic acid as an electrolyte under electrochemical conditions . This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-5-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-5-acetic acid is unique due to the presence of both an aminomethyl group and an acetic acid moiety. This combination enhances its solubility, reactivity, and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-1,3-benzoxazol-5-yl]acetic acid |
InChI |
InChI=1S/C10H10N2O3/c11-5-9-12-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3H,4-5,11H2,(H,13,14) |
InChI Key |
PGCITJGOTNTNJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(O2)CN |
Origin of Product |
United States |
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